Heavy Atom Engineering: Enabling Experimental Phasing in X-ray Crystallography Versus Des-Bromo Analog
For de novo protein-ligand crystallography, the target compound provides intrinsic anomalous scattering from bromine (f'' at Cu Kα ≈ 1.28 e⁻), enabling experimental single-wavelength anomalous diffraction (SAD) phasing. The non-brominated analog (CAS 338791-81-4) lacks any atom with significant anomalous signal at typical synchrotron wavelengths [1][2]. This eliminates the need for post-hoc halogenation or heavy-atom soaking, which can disrupt crystal lattice integrity.
| Evidence Dimension | Anomalous scattering factor (f'') for experimental X-ray phasing |
|---|---|
| Target Compound Data | f'' ≈ 1.28 e⁻ for Br at Cu Kα (1.54 Å) |
| Comparator Or Baseline | Comparator: 2-[4-(4-fluorobenzoyl)phenyl]-2-phenylacetonitrile (CAS 338791-81-4). f'' ≈ negligible for all atoms at Cu Kα. |
| Quantified Difference | Target provides a >1.2 e⁻ anomalous signal enhancement; comparator provides functionally zero signal for SAD phasing [1]. |
| Conditions | Calculated anomalous scattering coefficients at Cu Kα wavelength (1.54 Å) based on atomic composition. |
Why This Matters
The bromine atom eliminates the requirement for additional heavy-atom derivatization steps, accelerating structural biology workflows and preserving crystal quality for high-resolution structure determination.
- [1] Ethan A. Merritt. X-ray Anomalous Scattering. Biomolecular Structure Center, University of Washington. Published 2014. Table of f' and f'' values. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 2774429 (2-[4-(4-fluorobenzoyl)phenyl]-2-phenylacetonitrile). Retrieved May 5, 2026. View Source
